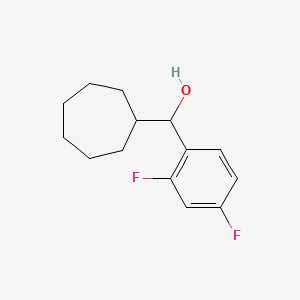

Cycloheptyl (2,4-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13399560

Molecular Formula: C14H18F2O

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18F2O |

|---|---|

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | cycloheptyl-(2,4-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

| Standard InChI Key | CELCVQZBESZLHI-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O |

| Canonical SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

Cycloheptyl (2,4-difluorophenyl)methanol features a seven-membered cycloheptane ring connected to a benzyl alcohol group substituted with fluorine atoms at the 2- and 4-positions. Key structural attributes include:

-

Cycloheptyl group: Enhances lipophilicity and conformational flexibility .

-

2,4-Difluorophenyl ring: Fluorine atoms increase electron-withdrawing effects, influencing reactivity and stability .

-

Methanol group: Provides a hydroxyl functional group for further derivatization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈F₂O | |

| Molecular Weight | 240.29 g/mol | |

| Boiling Point | Estimated 290–320°C (modeled) | |

| LogP (Octanol-Water) | ~3.2 (predicted) |

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via Grignard or asymmetric reduction strategies:

Grignard Reaction

-

Substrate: 2,4-Difluorobenzaldehyde reacts with cycloheptylmagnesium bromide.

-

Conditions: Anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Yield: ~70–85% (based on analogous syntheses).

CBS Asymmetric Reduction

-

Substrate: Ketone precursor (e.g., cycloheptyl(2,4-difluorophenyl)ketone).

-

Catalyst: Corey–Bakshi–Shibata (CBS) reagent with borane–THF .

-

Stereoselectivity: >90% enantiomeric excess (ee) reported for similar substrates .

Table 2: Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Reaction | High yield, scalability | Requires strict anhydrous conditions |

| CBS Reduction | High stereoselectivity | Costly catalysts |

Applications and Research Findings

Pharmaceutical Intermediates

-

Anticancer Agents: Fluorinated phenyl groups enhance binding to hydrophobic enzyme pockets. Analogous compounds show IC₅₀ values of 7.8–21.4 μM against A549 lung cancer cells .

-

Antioxidant Activity: Triazole derivatives with difluorophenyl motifs exhibit DPPH radical scavenging rates >90% at 250 μM .

Material Science

-

Liquid Crystals: Cycloheptyl–fluorophenyl hybrids improve thermal stability in nematic phases.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume